![molecular formula C19H26O8 B12613445 Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-91-2](/img/structure/B12613445.png)
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features two tert-butoxycarbonyl (BOC) protecting groups attached to a benzoate ester. This compound is primarily used in organic synthesis, particularly in the protection of functional groups during multi-step synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 2,5-dihydroxybenzoate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to introduce the tert-butoxycarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound often employ flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to temporarily mask reactive functional groups.
Biology: The compound can be employed in the synthesis of biologically active molecules, such as peptides and nucleotides.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate involves the protection of hydroxyl groups through the formation of tert-butoxycarbonyl esters. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, revealing the original hydroxyl groups for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,5-dihydroxybenzoate: Lacks the tert-butoxycarbonyl protecting groups.
Methyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
tert-Butyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Contains a tert-butyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its dual tert-butoxycarbonyl protecting groups, which provide enhanced stability and selectivity during synthetic processes. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and deprotected in a controlled manner .
Eigenschaften
CAS-Nummer |
918402-91-2 |
|---|---|
Molekularformel |
C19H26O8 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
ethyl 2,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C19H26O8/c1-8-23-15(20)13-11-12(24-16(21)26-18(2,3)4)9-10-14(13)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3 |
InChI-Schlüssel |
WBFQDXBLNWQPCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


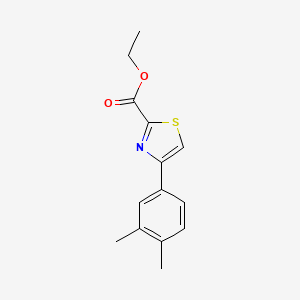
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)
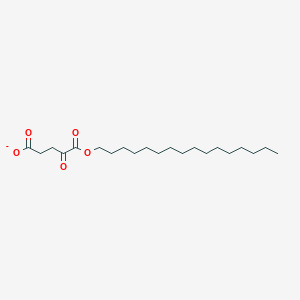
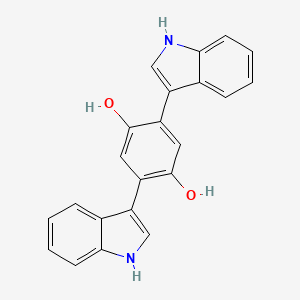

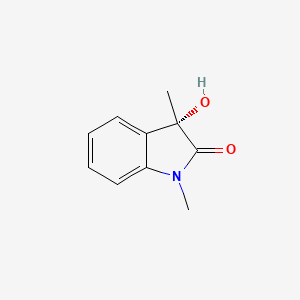
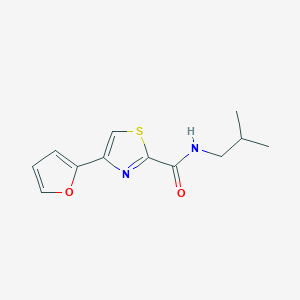

![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
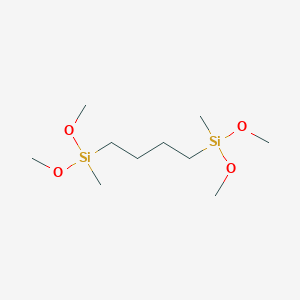
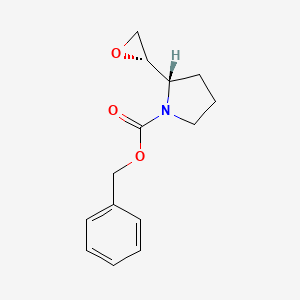
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
